3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one
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Overview
Description
“3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one” is a complex organic compound that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound with one sulfur atom . This compound has been synthesized and evaluated for its antifungal activity .
Synthesis Analysis
The synthesis of thiophene derivatives involves various reactions including nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring . The synthesis of “3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one” would likely involve similar reactions.Molecular Structure Analysis
The molecular structure of “3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one” was confirmed by various methods such as FT-IR, 1H NMR, 13C NMR, 1H-1H NOESY, EI-MS, and elemental analysis .Chemical Reactions Analysis
Thiophene derivatives, including “3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one”, can undergo various chemical reactions. These include electrophilic substitution reactions due to the π-excessive nature of the thiophene ring .Scientific Research Applications
Tyrosinase Inhibition for Hyperpigment Disorders
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: has been identified as a potent tyrosinase inhibitor . Tyrosinase is a key enzyme involved in melanin synthesis. By inhibiting tyrosinase, this compound can potentially be used in the development of therapeutic agents for conditions associated with hyperpigmentation, such as melasma and age spots.
Antifungal Properties
Novel derivatives containing the 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one scaffold have been synthesized and evaluated for antifungal activity . These compounds may have potential applications in treating fungal infections.
Serotonin Receptor Affinity
A related compound, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one , displays micromolar affinity toward 5-HT1A receptors . This suggests potential applications in neuropharmacology.
Mechanism of Action
While the exact mechanism of action for “3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one” is not specified, thiophene derivatives have been found to exhibit various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
properties
IUPAC Name |
1-thiophen-2-yl-2-azaspiro[3.3]heptan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c12-9-10(4-2-5-10)8(11-9)7-3-1-6-13-7/h1,3,6,8H,2,4-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBLWWNISWCQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(NC2=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one |
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